molecular formula C20H26O4 B5220521 1-Ethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene

1-Ethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene

Cat. No.: B5220521
M. Wt: 330.4 g/mol
InChI Key: KVXNAEAPFAMLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of ether derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene typically involves multi-step organic reactions. One common method includes the following steps:

    Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 2-propan-2-yloxyphenol and 3-bromopropoxybenzene.

    Etherification Reaction: The intermediate compounds undergo an etherification reaction in the presence of a suitable base, such as potassium carbonate, to form the desired product.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced alcohols or ethers, and various substituted aromatic compounds.

Scientific Research Applications

1-Ethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s ether linkages and aromatic rings allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-2-propanol: A simpler ether compound with similar ether linkages but lacking the aromatic rings.

    2-Propanol, 1-ethoxy-: Another ether derivative with a different structural arrangement.

    Propylene glycol monoethyl ether: A related compound with similar functional groups but different molecular structure.

Uniqueness

1-Ethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene is unique due to its combination of multiple ether linkages and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-ethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-4-21-17-10-5-6-11-18(17)22-14-9-15-23-19-12-7-8-13-20(19)24-16(2)3/h5-8,10-13,16H,4,9,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXNAEAPFAMLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.